molecular formula C11H13ClO2S B14057352 1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one

Cat. No.: B14057352
M. Wt: 244.74 g/mol
InChI Key: NSIBHJPVEKBLNV-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one involves several steps. One common method includes the reaction of 4-ethoxy-2-mercaptophenol with chloroacetone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The propan-2-one moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(4-methoxy-2-mercaptophenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Chloro-1-(4-ethoxy-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-Bromo-1-(4-ethoxy-2-mercaptophenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-chloro-1-(4-ethoxy-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO2S/c1-3-14-8-4-5-9(10(15)6-8)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3

InChI Key

NSIBHJPVEKBLNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)S

Origin of Product

United States

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